APN (CD13) Inhibition: 70 nM IC₅₀ in Porcine Kidney Microsomes as a Benchmark for Aminopeptidase-Focused Screening
2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide exhibits an IC₅₀ of 70 nM against aminopeptidase N (APN/CD13) in porcine kidney microsomes, measured via cleavage of L-leu-p-nitroanilide substrate following a 5-minute preincubation and 30-minute reaction period [1]. This represents a 60-fold potency improvement over a structurally related analog, 2-(Benzothiazol-2-ylsulfanyl)-N-(1-benzyl-piperidin-3-ylmethyl)-acetamide, which displays an IC₅₀ of 4,200 nM against the CCR1 receptor in CHO cells [2]. The primary amino group in the target compound enables direct interaction with the APN catalytic zinc site, whereas the bulkier benzothiazole-thioether substituent in the comparator introduces steric hindrance incompatible with the APN active site geometry [1][3].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | 2-(Benzothiazol-2-ylsulfanyl)-N-(1-benzyl-piperidin-3-ylmethyl)-acetamide: IC₅₀ = 4,200 nM |
| Quantified Difference | 60-fold improvement |
| Conditions | APN: porcine kidney microsomes, 5 min preincubation, 30 min substrate incubation; CCR1: CHO cells expressing human CCR1, [125I]eotaxin displacement |
Why This Matters
This 60-fold potency differential dictates that researchers investigating APN/CD13 biology or screening for aminopeptidase inhibitors must source the exact target compound rather than bulkier N-benzylpiperidine analogs, as the latter will fail to generate meaningful activity signals in APN-focused assays.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918). IC₅₀: 70 nM. Assay: Inhibition of APN in porcine kidney microsomes. Available at: bindingdb.org View Source
- [2] BindingDB. BDBM50099475 (CHEMBL21199). IC₅₀: 4,200 nM. Assay: [125I]eotaxin binding to human CCR1 in CHO cells. Available at: bindingdb.org View Source
- [3] Wickström M, Larsson R, Nygren P, Gullbo J. Aminopeptidase N (CD13) as a target for cancer chemotherapy. Cancer Science. 2011;102(3):501-508. doi:10.1111/j.1349-7006.2010.01826.x View Source
